molecular formula C15H18O3 B6324299 cis-3-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid;  95% CAS No. 735269-68-8

cis-3-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid; 95%

Cat. No. B6324299
CAS RN: 735269-68-8
M. Wt: 246.30 g/mol
InChI Key: DGBUMVZGPSXIHQ-NEPJUHHUSA-N
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Description

“Cis-3-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number: 735269-68-8 . It has a molecular weight of 246.31 . The IUPAC name for this compound is (1S,3R)-3-(2-methylbenzoyl)cyclohexanecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H18O3/c1-10-5-2-3-8-13(10)14(16)11-6-4-7-12(9-11)15(17)18/h2-3,5,8,11-12H,4,6-7,9H2,1H3,(H,17,18)/t11-,12+/m1/s1 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 419.5±38.0 °C and a predicted density of 1.161±0.06 g/cm3 . The pKa of the compound is predicted to be 4.31±0.10 .

Scientific Research Applications

Synthesis and Chemical Properties

The cyclohexane derivatives, including compounds related to cis-3-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid, have been extensively studied for their chemical properties and synthesis pathways. For instance, the preparation and mass spectra of cyclohexanecarboxylic acids reveal detailed insights into the synthesis of cyclohexane derivatives from t-butyl-cyclohexanols and their isomers starting from t-butylbenzoic acids. These studies showcase the hydrogenation processes over transition metal catalysts and the resulting isomer stability, offering a foundational understanding of cyclohexane derivatives' chemical behavior and synthesis (Bekkum et al., 2010).

Applications in Heterocyclic Compound Synthesis

Research into the synthesis of heterocyclic compounds, such as pyrroloepoxyquinazolines, demonstrates the application of γ-oxocarboxylic acids (including structures akin to cis-3-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid) in creating condensed pyrroloepoxyquinazolines. This process, involving the reaction of γ-oxocarboxylic acids with amino alcohols, results in various structurally complex and potentially bioactive heterocycles, illustrating the compound's utility in medicinal chemistry and drug discovery (Kanizsai et al., 2007).

Catalytic Activity and Environmental Applications

Cyclohexane derivatives, closely related to cis-3-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid, are also explored for their catalytic properties and environmental applications. For example, studies on the stereo selective oxidation of alkanes using cobalt complexes as catalysts highlight the potential of cyclohexane-based compounds in facilitating mild and efficient chemical transformations. This research underscores the significance of cyclohexane derivatives in developing new catalytic methodologies with potential applications in green chemistry and environmental sustainability (Nesterova et al., 2016).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(1S,3R)-3-(2-methylbenzoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-10-5-2-3-8-13(10)14(16)11-6-4-7-12(9-11)15(17)18/h2-3,5,8,11-12H,4,6-7,9H2,1H3,(H,17,18)/t11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBUMVZGPSXIHQ-NEPJUHHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2CCCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)[C@@H]2CCC[C@@H](C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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